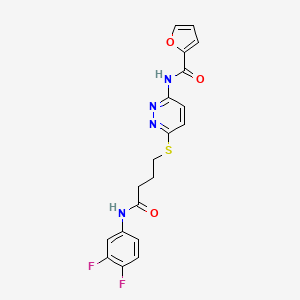
N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H16F2N4O3S and its molecular weight is 418.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H16F2N4O3S, with a molecular weight of 418.4 g/mol. The structure includes a furan ring, a pyridazine moiety, and a difluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₂N₄O₃S |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 1040649-63-5 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of the tyrosinase enzyme, which plays a crucial role in melanin biosynthesis .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Antitumor Effects
A study focusing on the antitumor activity of similar compounds demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. For example, compounds containing furan and pyridazine rings were shown to induce apoptosis in various cancer cell types .
Enzyme Interaction
The interaction with tyrosinase has been specifically noted in related studies where structural modifications influenced enzyme activity. Compounds with simpler structures showed higher activation or inhibition rates compared to more complex analogs . This suggests that this compound may similarly interact with tyrosinase or other enzymes.
Case Studies
- Study on Tyrosinase Inhibition : A comparative analysis involving various furan-containing compounds revealed that specific substitutions on the phenyl group significantly affected tyrosinase activity. The presence of halogen groups reduced activation potential, indicating structure-activity relationships that could be applicable to our compound .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF7) showed that compounds similar to this compound exhibited IC50 values in the micromolar range, highlighting their potential as therapeutic agents against tumors .
Properties
IUPAC Name |
N-[6-[4-(3,4-difluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c20-13-6-5-12(11-14(13)21)22-17(26)4-2-10-29-18-8-7-16(24-25-18)23-19(27)15-3-1-9-28-15/h1,3,5-9,11H,2,4,10H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMGXWGCHRLFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














